molecular formula C5H5NOS2 B1359755 S-Methyl thiazole-4-carbothioate CAS No. 913836-23-4

S-Methyl thiazole-4-carbothioate

Cat. No. B1359755
M. Wt: 159.2 g/mol
InChI Key: JCDANFLSZQWXJF-UHFFFAOYSA-N
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Description

“S-Methyl thiazole-4-carbothioate” is a chemical compound with the molecular formula C5H5NOS2 . It has a molecular weight of 159.23 . The IUPAC name for this compound is S-methyl 1,3-thiazole-4-carbothioate .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of α-halocarbonyl compounds with thioamides or thiourea . The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, forming an intermediate compound. Subsequent dehydration leads to the corresponding thiazole .


Molecular Structure Analysis

The molecular structure of “S-Methyl thiazole-4-carbothioate” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“S-Methyl thiazole-4-carbothioate” has a molecular weight of 159.2 g/mol . It has a topological polar surface area of 83.5 Ų and a complexity of 118 . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .

Scientific Research Applications

Plant Resistance and Antifungal Properties

S-Methyl thiazole-4-carbothioate derivatives have been researched for their potential in inducing plant resistance and offering antifungal properties. Notably, cationic derivatives containing S-Methyl thiazole-4-carbothioate, such as benzo[1,2,3]thiadiazole-7-carbothioic acid S-methyl ester (BTH), have been synthesized. These derivatives are known for inducing systemic acquired resistance (SAR) in plants against viruses like OLV-1 and TMV. They also exhibit antibacterial properties, hinting at a multifunctional role in plant protection (Śmiglak et al., 2014). Additionally, BTH treatment has shown to increase disease resistance in tomato plants against Cucumber mosaic virus (CMV-Y), significantly reducing disease incidence and severity (Anfoka, 2000).

Enhancement of Antioxidant Systems in Fruit

Research indicates that BTH treatment can enhance the activities of antioxidant enzymes in fruits like strawberries, potentially increasing disease resistance by bolstering the fruit's antioxidant systems. The treatment was found to increase the contents of phenolic and anthocyanin in strawberry fruit, along with enhancing their radical-scavenging capacity (Cao et al., 2011). Moreover, BTH treatment has been associated with increased anthocyanin content in strawberries, suggesting a role in the post-harvest maintenance of fruit quality (Cao & Hu et al., 2010).

Reactive Oxygen Species Metabolism in Wound Healing

BTH has been studied for its role in regulating reactive oxygen species (ROS) metabolism during the wound healing of potato tubers. The treatment with BTH modulated ROS generation and scavenging in healing tissues, suggesting that ROS metabolism could be integral to the wound healing process mediated by BTH (Jiang et al., 2020).

Future Directions

Thiazole derivatives, including “S-Methyl thiazole-4-carbothioate”, have been the subject of ongoing research due to their diverse biological activities . Future research may focus on further exploring the pharmacological potential of these compounds and developing new drugs with high specificity for tumor cells and low toxicity to the organism .

properties

IUPAC Name

S-methyl 1,3-thiazole-4-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDANFLSZQWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649563
Record name S-Methyl 1,3-thiazole-4-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methyl thiazole-4-carbothioate

CAS RN

913836-23-4
Record name S-Methyl 4-thiazolecarbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl 1,3-thiazole-4-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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